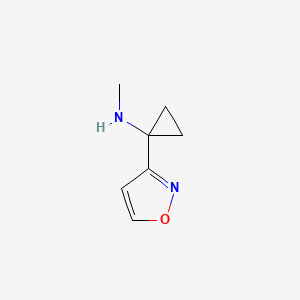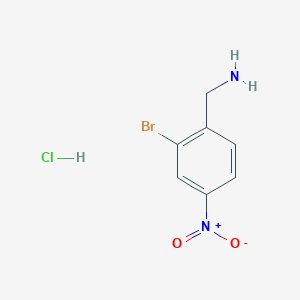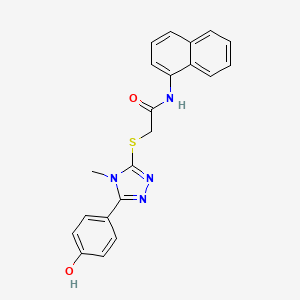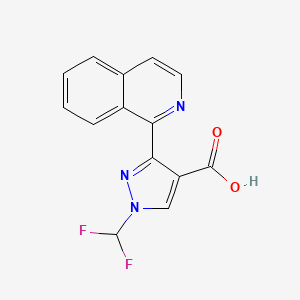
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and an isoquinoline moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline derivatives with pyrazole intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid has found applications in various scientific research areas, including:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group and isoquinoline moiety play crucial roles in determining the compound’s binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 1-(Difluoromethyl)-3-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Isoquinolin-1-ylidenes: These compounds share the isoquinoline moiety but differ in their overall structure and reactivity.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications .
Properties
Molecular Formula |
C14H9F2N3O2 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-isoquinolin-1-ylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9F2N3O2/c15-14(16)19-7-10(13(20)21)12(18-19)11-9-4-2-1-3-8(9)5-6-17-11/h1-7,14H,(H,20,21) |
InChI Key |
AQQPAWOCLGXBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NN(C=C3C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-hydroxy-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12992363.png)
![5H-thieno[3,2-b]pyran-2-carboxylic acid](/img/structure/B12992371.png)
![tert-Butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992372.png)

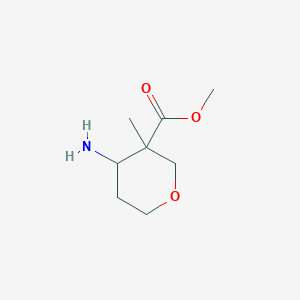
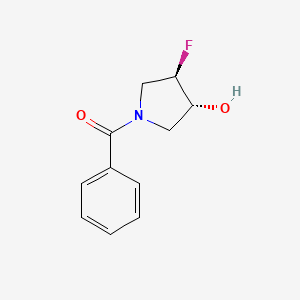


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B12992415.png)
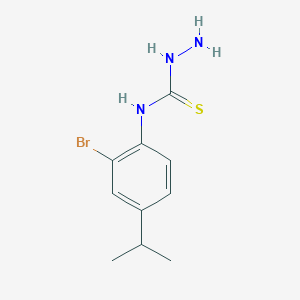
![Ethyl 3-ethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12992443.png)
